Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide
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Overview
Description
Preparation Methods
The synthesis of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves several steps. One common method is the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further modified to introduce the 3-oxide functionality and the 4-methyl-2-(((3-methylbutyl)thio)methyl) substituent. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and higher yields.
Chemical Reactions Analysis
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . For example, the highly acidic proton of the methyl group at the C-4 position can promote acetoxylation to ester derivatives when treated with acetic anhydride under reflux . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various quinazoline analogues and ring-expanded derivatives . In biology and medicine, it has been studied for its potential anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anti-cancer or anti-bacterial effects.
Comparison with Similar Compounds
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds share a similar quinazoline core but differ in their substituents and specific biological activities. For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for treating lung and pancreatic cancers
Properties
CAS No. |
6327-38-4 |
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Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)8-9-19-10-15-16-14-7-5-4-6-13(14)12(3)17(15)18/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
HOFGXXTVLSOQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCC(C)C)[O-] |
Origin of Product |
United States |
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